5-Chloro-1,2,4-thiadiazole

説明

Contextualization within Heterocyclic Chemistry and Thiadiazole Isomers

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Thiadiazoles are a notable family within this class, characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms. wikipedia.orgisres.org The arrangement of these heteroatoms allows for the existence of four constitutional isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). wikipedia.orgmdpi.com Each isomer possesses a unique electronic distribution and chemical reactivity, leading to a diverse range of applications. isres.org

The 1,2,4-thiadiazole isomer, the foundational structure of the compound , is of significant interest due to its structural resemblance to the pyrimidine (B1678525) ring, a key component of nucleic acids. isres.org This similarity often imparts notable biological activities to its derivatives. rsc.org 5-Chloro-1,2,4-thiadiazole is a functionalized derivative of this parent ring, where a chlorine atom is attached at the 5-position. This position is the most reactive site for nucleophilic substitution, making the chlorine atom an excellent leaving group. isres.orgthieme-connect.de This reactivity is a key feature that defines its role as a versatile building block in organic synthesis. cymitquimica.com

Overview of Academic Significance and Emerging Research Trajectories

The academic and industrial significance of this compound stems primarily from its utility as a chemical intermediate. cymitquimica.comresearchgate.net The presence of the reactive chlorine atom allows for its facile conversion into a wide array of other functional groups, enabling the synthesis of diverse and complex molecules. cymitquimica.com This has made the 1,2,4-thiadiazole scaffold a privileged structure in medicinal chemistry and materials science. researchgate.net

Key Research Applications:

Medicinal Chemistry: Derivatives of 1,2,4-thiadiazole have been investigated for a wide spectrum of biological activities. nih.gov For instance, the scaffold is a component in the development of potential treatments for various conditions. isres.org Research has shown that modifying the 1,2,4-thiadiazole core can lead to compounds with potent activities. nih.gov The ability to use this compound to introduce the thiadiazole ring into larger molecules is a critical aspect of this research.

Agrochemicals: The thiadiazole ring is present in various fungicides, bactericides, and herbicides. rsc.org The synthetic accessibility provided by intermediates like this compound facilitates the exploration of new and effective crop protection agents.

Materials Science: The unique electronic properties and the ability of the nitrogen and sulfur atoms to act as ligands for metal ions make thiadiazole derivatives interesting for applications in coordination chemistry and the development of novel materials. isres.orgresearchgate.net

Emerging research continues to uncover new possibilities. For example, the incorporation of the 1,2,4-thiadiazole moiety has been explored in the development of dual agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of metabolic syndrome. acs.org The synthesis of these complex molecules often relies on the strategic use of reactive intermediates like halogenated thiadiazoles.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 38362-15-1 cymitquimica.comfluorochem.co.uk |

| Molecular Formula | C₂HClN₂S cymitquimica.com |

| InChI | InChI=1S/C2HClN2S/c3-2-4-1-5-6-2/h1H cymitquimica.com |

| Canonical SMILES | C1=NC(=S)N=C1Cl |

Table 2: Chemical Compounds Mentioned

| Compound Name | Isomer Class |

|---|---|

| This compound | 1,2,4-thiadiazole |

| 1,2,3-Thiadiazole | Thiadiazole Isomer |

| 1,2,5-Thiadiazole | Thiadiazole Isomer |

| 1,3,4-Thiadiazole | Thiadiazole Isomer |

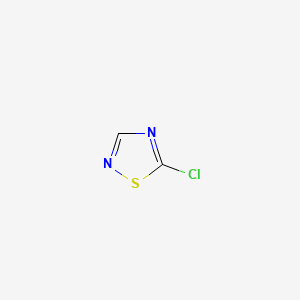

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKVGQCJNANFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338278 | |

| Record name | 5-Chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38362-15-1 | |

| Record name | 5-Chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 1,2,4 Thiadiazole and Its Derivates

Oxidative Ring Closure Approaches for 1,2,4-Thiadiazole (B1232254) Scaffolds

The synthesis of the 1,2,4-thiadiazole ring system can be effectively achieved through various oxidative ring closure strategies. isres.org These methods typically involve the formation of a key N-S bond within an acyclic precursor. One of the classical and widely employed approaches is the oxidative dimerization of thioamides. isres.org This process can be mediated by a range of oxidizing agents. For instance, ceric ammonium (B1175870) nitrate (B79036) has been shown to effectively facilitate the oxidative dimerization of primary thioamides at room temperature, leading to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles in high yields. isres.org

Another prominent oxidative cyclization strategy involves the use of imidoyl thioureas as precursors. An efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles has been developed utilizing phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the intramolecular oxidative S-N bond formation. organic-chemistry.orgrsc.org This protocol is notable for its broad substrate scope, very short reaction times, and excellent yields. organic-chemistry.orgrsc.org Furthermore, environmentally benign methods using iodine as a catalyst and oxygen as the oxidant have been developed for the oxidative dimerization of thioamides in water. rsc.org Electro-oxidative methods also present a modern, catalyst- and oxidant-free alternative for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, offering excellent functional group tolerance. organic-chemistry.org

Multi-component Reaction Strategies in 1,2,4-Thiadiazole Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like 1,2,4-thiadiazoles in a single step, which is in line with the principles of green chemistry. isres.org These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants. nih.gov

While specific MCRs leading directly to 5-chloro-1,2,4-thiadiazole are less commonly reported, the general strategy has been applied to the synthesis of the broader 1,2,4-thiadiazole class. For example, a transition-metal-free, three-component reaction between amidines, elemental sulfur, and aromatic aldehydes or 2-methylquinolines has been developed for the synthesis of unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles. isres.org This approach is significant as it provides access to unsymmetrically substituted thiadiazoles, which can be challenging to obtain through traditional methods. isres.org The development of MCRs for thiadiazole synthesis is an active area of research, with the potential for creating diverse molecular libraries for various applications. isres.orgnih.gov

[3+2]-Cycloaddition Reactions Towards 1,2,4-Thiadiazole Formation

[3+2]-Cycloaddition reactions represent another fundamental strategy for the construction of five-membered heterocyclic rings, including the 1,2,4-thiadiazole core. isres.org This type of reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). youtube.com

A classical example of this approach in thiadiazole synthesis is the 1,3-dipolar cycloaddition of nitrile sulfides with nitriles. isres.org Nitrile sulfides, which are transient intermediates, react with the nitrile functionality to form the 3,5-disubstituted 1,2,4-thiadiazole ring. More recently, novel cycloaddition strategies have been explored. For instance, a [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with substituted phenyl isothiocyanates in the presence of molecular iodine has been reported to yield thiadiazole-fused- nih.govdurham.ac.uknih.gov-thiadiazole systems. nih.gov While not a direct synthesis of the parent 1,2,4-thiadiazole, this demonstrates the utility of cycloaddition principles in constructing related heterocyclic systems. The power of [3+2] cycloadditions lies in their ability to rapidly assemble the core ring structure with a high degree of control over regioselectivity. youtube.com

Amidine-Based Synthesis Utilizing Trichloromethane Sulfenylchloride as a Key Reagent

A highly effective and more direct route to 5-chloro-1,2,4-thiadiazoles involves the reaction of amidines with trichloromethanesulfenyl chloride (Cl3CSCl). durham.ac.uknih.gov This method is particularly valuable for producing 5-chloro-substituted derivatives, which are important intermediates for further functionalization. durham.ac.uk The reaction proceeds by treating an amidine hydrochloride salt with the sulfenylchloride reagent in a suitable solvent system. durham.ac.uk

For example, the synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) can be achieved by reacting benzamidine (B55565) hydrochloride with trichloromethanesulfenyl chloride. durham.ac.uk This approach is amenable to various substituted amidines, allowing for the introduction of different groups at the 3-position of the thiadiazole ring. durham.ac.uknih.gov

Implementation of Continuous Flow Synthesis Techniques for Scalable Production

The use of trichloromethanesulfenyl chloride in batch synthesis presents several challenges, including its hazardous nature and the potential for exothermic reactions. durham.ac.ukacs.org Continuous flow chemistry offers a safer and more scalable alternative for this synthesis. durham.ac.uknih.gov By employing microreactors or tubular flow coils, reagents can be mixed in a controlled manner, allowing for precise temperature management and rapid diffusion. isres.orgdurham.ac.uk

A continuous flow process has been developed for the synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole, enabling the production of gram quantities of the material safely and efficiently. durham.ac.uknih.gov In this setup, stock solutions of the amidine hydrochloride salt and trichloromethanesulfenyl chloride are pumped through a reactor where they mix and react. The short residence time and excellent heat transfer in the flow reactor minimize the risks associated with the hazardous reagent. durham.ac.uk

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to handling of bulk hazardous reagents and potential for thermal runaway. | Enhanced safety through the use of small reaction volumes and superior temperature control. durham.ac.uknih.gov |

| Scalability | Scaling up can be problematic and increase safety risks. | Readily scalable by extending the operation time or using parallel reactors. durham.ac.uk |

| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over stoichiometry, residence time, and temperature. durham.ac.uk |

| Efficiency | May have lower yields and generate more by-products. | Often results in higher yields and purity due to better process control. durham.ac.uk |

Management of Hazardous Reagents and Process Optimization for Safety

The primary hazardous reagent in this synthesis is trichloromethanesulfenyl chloride, which is versatile yet toxic and corrosive. durham.ac.ukacs.org Effective management of this reagent is crucial for process safety. In a continuous flow setup, special attention is given to the safe handling and in-line quenching of this chemical. durham.ac.uknih.gov This can involve integrating a quenching step directly into the flow stream, where any unreacted sulfenylchloride is immediately neutralized, eliminating malodorous and corrosive by-products before the product stream is collected. durham.ac.uk

Process optimization for safety also includes the careful selection of solvents and reaction conditions. For instance, performing the reaction in a well-ventilated area or a fume hood is essential. apolloscientific.co.ukechemi.com The use of protective equipment, such as gloves and eye protection, is mandatory. apolloscientific.co.ukechemi.com In case of spills, procedures for immediate cleanup using absorbent materials and proper disposal are critical. apolloscientific.co.ukechemi.com

Functionalization and Derivatization Pathways from this compound

The chloro-substituent at the 5-position of the 1,2,4-thiadiazole ring is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. isres.orgdurham.ac.uk This reactivity allows for the facile introduction of a wide range of functional groups, rendering this compound a valuable building block for creating diverse chemical libraries. durham.ac.uk

The derivatization can be achieved by reacting the this compound with various nitrogen-, sulfur-, and oxygen-based nucleophiles. durham.ac.uknih.gov These reactions, often proceeding as SNAr (nucleophilic aromatic substitution) reactions, are typically efficient and high-yielding. durham.ac.uk This synthetic versatility has been exploited to generate series of bromophenyl-5-chloro-1,2,4-thiadiazoles, which provide opportunities for orthogonal and regiospecific diversification of the thiadiazole system. durham.ac.uknih.gov

| Nucleophile Type | Example Nucleophile | Resulting Functional Group at C5 |

| Nitrogen-based | Amines, Anilines | Amino, Anilino |

| Sulfur-based | Thiols, Thiophenols | Thioether |

| Oxygen-based | Alcohols, Phenols | Ether |

This ability to easily functionalize the 5-position is a key advantage of using this compound as a synthetic intermediate, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. durham.ac.uk

Nucleophilic Substitution Reactions at the Electrophilic 5-Position

The carbon at the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution. The strong electron-withdrawing effect of the adjacent nitrogen atoms polarizes the C5-Cl bond, making the carbon atom significantly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for the displacement of the chlorine atom, providing a direct route to a diverse array of 5-substituted-1,2,4-thiadiazole derivatives.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

The substitution of the 5-chloro group with nitrogen-based nucleophiles, such as primary and secondary amines, is a fundamental method for introducing amino functionalities. While specific studies on the parent this compound are not extensively detailed in the reviewed literature, the general reactivity pattern of halogenated electron-deficient heterocycles suggests that these reactions proceed efficiently. The process involves the attack of the amine's lone pair of electrons on the electrophilic C5 carbon, followed by the expulsion of the chloride ion. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated, driving the reaction to completion. The resulting 5-amino-1,2,4-thiadiazole derivatives are valuable precursors for further synthetic elaborations.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, particularly thiols, readily react with this compound derivatives to form 5-thioether-substituted products. Research on related 3-chloro-5-substituted-1,2,4-thiadiazoles has demonstrated the high reactivity of sulfonyl and sulfinyl groups at the 5-position towards thiols. nih.govresearchgate.netnih.gov Although the chloro group is a different leaving group, the underlying principle of nucleophilic aromatic substitution (SNAr) at the highly electrophilic C5 position remains the same. In a typical reaction, a thiol or thiolate anion attacks the C5 carbon, displacing the chloride and forming a new carbon-sulfur bond. These reactions are often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity. This methodology provides access to a range of 5-(organosulfanyl)-1,2,4-thiadiazoles.

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chlorine atom at the 5-position to yield 5-alkoxy- or 5-aryloxy-1,2,4-thiadiazoles. These reactions are generally performed under basic conditions to generate the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol. The reaction proceeds via the standard SNAr mechanism. The resulting ether derivatives expand the chemical space of accessible 1,2,4-thiadiazole compounds, introducing functionalities that can modulate the electronic and physical properties of the molecule.

Suzuki-Miyaura Coupling Reactions of Dichlorinated 1,2,4-Thiadiazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been successfully applied to dichlorinated 1,2,4-thiadiazoles for the synthesis of aryl- and heteroaryl-substituted derivatives. Starting with 3,5-dichloro-1,2,4-thiadiazole (B1299824), the differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization.

Regioselective Coupling Strategies for Substituted Products

Research has shown that the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids can be controlled to achieve regioselectivity. By carefully managing the reaction temperature, it is possible to selectively substitute the chlorine atom at the 5-position. When the reaction is conducted at room temperature, the primary product is the 5-aryl-3-chloro-1,2,4-thiadiazole. This selectivity indicates that the C5 position is more reactive towards the palladium-catalyzed cross-coupling under these milder conditions. In contrast, performing the reaction at a higher temperature, such as at reflux in toluene, leads to the disubstituted product, 3,5-diaryl-1,2,4-thiadiazole.

The table below summarizes the results of regioselective mono-arylation at the C5 position of 3,5-dichloro-1,2,4-thiadiazole with different arylboronic acids at room temperature.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 4-cyanophenylboronic acid | 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 77 |

| 3-cyanophenylboronic acid | 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 79 |

Sequential Functionalization for Asymmetrical Derivatives

The ability to perform a regioselective mono-coupling at the 5-position opens the door for sequential functionalization to synthesize asymmetrical 3,5-diaryl-1,2,4-thiadiazoles. This strategy involves a two-step process. First, a Suzuki-Miyaura coupling is performed at room temperature with one equivalent of the first arylboronic acid to yield the 5-aryl-3-chloro-1,2,4-thiadiazole intermediate. Following isolation of this mono-substituted product, a second Suzuki-Miyaura coupling is carried out with a different arylboronic acid at a higher temperature (reflux) to replace the remaining chlorine atom at the 3-position. This sequential approach allows for the controlled synthesis of 1,2,4-thiadiazoles with two distinct aryl groups at the 3- and 5-positions, which is highly valuable for structure-activity relationship studies in drug discovery and for fine-tuning the properties of organic materials.

The following table illustrates the synthesis of asymmetrical 3,5-diaryl-1,2,4-thiadiazoles through a sequential coupling strategy.

| Step 1: Arylboronic Acid (Room Temp.) | Intermediate Product | Step 2: Arylboronic Acid (Reflux) | Final Asymmetrical Product | Overall Yield (%) |

|---|---|---|---|---|

| 4-cyanophenylboronic acid | 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 3-cyanophenylboronic acid | 3-(3-Cyanophenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazole | Good |

| 3-cyanophenylboronic acid | 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | 4-cyanophenylboronic acid | 3-(4-Cyanophenyl)-5-(3-cyanophenyl)-1,2,4-thiadiazole | Good |

Biocatalytic Approaches to 1,2,4-Thiadiazole Synthesis: Enzymatic Halide Recycling

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemistry. In the realm of 1,2,4-thiadiazole synthesis, biocatalysis has emerged as a promising strategy, offering high selectivity and milder reaction conditions compared to traditional chemical methods. A noteworthy advancement in this area is the use of vanadium-dependent haloperoxidases (VHPOs) in a halide recycling system for the oxidative dimerization of thioamides to construct the 1,2,4-thiadiazole core. nih.govacs.org This chemoenzymatic approach leverages the catalytic prowess of enzymes to achieve efficient bond formation. nih.gov

The synthesis of 1,2,4-thiadiazoles via this biocatalytic route is initiated by the VHPO-catalyzed oxidation of a catalytic amount of a halide ion (e.g., chloride or bromide) using hydrogen peroxide as the terminal oxidant. nih.govacs.org This enzymatic action generates a reactive hypohalous acid (HOX) species. The reaction then proceeds through two distinct enzyme-mediated sulfur halogenation events, which are critical for the formation of the heterocycle. nih.govacs.org This enzymatic halide recycling mechanism allows for the continuous generation of the halogenating agent, thus minimizing the amount of halide salt required. nih.govacs.org

While the direct enzymatic synthesis of this compound has not been extensively detailed, the established methodology using vanadium-dependent chloroperoxidases (VCPOs) provides a clear pathway. By employing a suitable thioamide precursor and a catalytic amount of chloride, the enzymatic system is poised to generate the chlorinated intermediate necessary for the formation of the 5-chloro-substituted thiadiazole ring. The versatility of VHPOs, including their ability to perform chlorination, has been demonstrated in the synthesis of various halogenated organic molecules. acs.orgrsc.org

Detailed research findings have shown that the choice of the specific VHPO enzyme can influence the substrate scope and reaction efficiency. For instance, the chloroperoxidase from Curvularia inaequalis (CiVCPO) has been identified as a viable catalyst for such transformations. acs.org The reaction conditions are typically mild, involving aqueous buffer systems at or near room temperature, which aligns with the principles of green chemistry.

The substrate scope of this biocatalytic method is broad, accommodating a variety of substituted thioamides. The table below presents representative data on the synthesis of substituted 1,2,4-thiadiazoles using this enzymatic halide recycling approach, illustrating the potential for generating diverse derivatives, including those with halogen substituents.

| Entry | Thioamide Substrate | Product | Enzyme | Yield (%) |

|---|---|---|---|---|

| 1 | Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | CpVBPO | 95 |

| 2 | 4-Methylthiobenzamide | 3,5-Di(p-tolyl)-1,2,4-thiadiazole | CpVBPO | 81 |

| 3 | 4-Chlorothiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | CpVBPO | 71 |

| 4 | 2-Chlorothiobenzamide | 3,5-Bis(2-chlorophenyl)-1,2,4-thiadiazole | CiVCPO | 75 |

This biocatalytic methodology represents a significant step forward in the synthesis of halogenated 1,2,4-thiadiazoles, offering a greener and more efficient alternative to conventional synthetic routes. The amenability of the system to chloride ions and the proven efficacy of chloroperoxidases in related transformations strongly support its applicability for the synthesis of this compound.

Spectroscopic and Crystallographic Elucidation of 5 Chloro 1,2,4 Thiadiazole Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules. For derivatives of 5-Chloro-1,2,4-thiadiazole, ¹H and ¹³C NMR spectroscopy provide key insights into the electronic environment of the nuclei within the molecule.

While specific NMR data for the parent this compound is not extensively reported, analysis of its derivatives, such as 3-substituted-5-chloro-1,2,4-thiadiazoles, offers valuable information. For instance, in 3-bromo-substituted phenyl derivatives of this compound, the proton signals of the phenyl ring are observed in the aromatic region of the ¹H NMR spectrum. worktribe.com The ¹³C NMR spectra of these derivatives show characteristic signals for the carbon atoms of the thiadiazole ring, which are typically found in the range of δ 170-174 ppm. worktribe.com The specific chemical shifts are influenced by the nature of the substituent at the C3 position.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for 3-Substituted-5-chloro-1,2,4-thiadiazoles

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C3 (Thiadiazole) | 170.5 - 173.4 |

| C5 (Thiadiazole) | 172.9 - 173.3 |

Data sourced from studies on 3-bromophenyl and 3-phenyl derivatives. worktribe.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of this compound derivatives exhibit characteristic vibrational bands corresponding to the thiadiazole ring and its substituents.

Key vibrational modes include the C=N stretching, C-Cl stretching, and various ring vibrations. For example, in 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole, a strong absorption band is observed around 1469 cm⁻¹, which can be attributed to the C=N stretching vibration of the thiadiazole ring. worktribe.com The C-Cl stretching vibration is also a characteristic feature, although its position can vary.

Table 2: Characteristic FT-IR Absorption Bands for 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3069 | C-H stretch (aromatic) | Weak |

| 1568 | C=N stretch (thiadiazole) | Weak |

| 1469 | C=C stretch (aromatic) | Strong |

| 1281 | Ring vibration | Strong |

| 726 | C-Br stretch | Strong |

| 677 | C-Cl stretch | Strong |

Data adapted from Baumann & Baxendale, 2017. worktribe.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 120.96217 |

| [M+Na]⁺ | 142.94411 |

| [M-H]⁻ | 118.94762 |

Data sourced from PubChem.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

While a crystal structure for the parent this compound has not been reported, the structures of some of its more complex derivatives have been determined. For example, the crystal structure of a derivative of 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) revealed interesting π-stacking phenomena between the thiadiazole ring and a nearby aryl moiety. durham.ac.uk Such studies on derivatives provide valuable insights into the potential packing arrangements and non-covalent interactions that the this compound core can adopt in the solid state. The planarity of the thiadiazole ring is a common feature observed in these structures.

Correlation of Computed Vibrational Spectra with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By calculating the vibrational frequencies of a molecule, it is possible to correlate these with the experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes.

For thiadiazole derivatives, DFT calculations using methods such as B3LYP can provide theoretical vibrational spectra that are in good agreement with experimental data. This correlation allows for a more detailed understanding of the vibrational modes, including the contributions of different functional groups to specific absorption bands. While specific computational studies on the parent this compound are not widely published, such analyses on related thiadiazole systems have proven to be highly valuable for their structural elucidation.

Computational and Theoretical Investigations on 5 Chloro 1,2,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of heterocyclic compounds like 5-Chloro-1,2,4-thiadiazole. These calculations provide a quantum mechanical framework to understand molecular properties.

Mapping Electron Density Distributions and Identifying Reactive Sites

DFT calculations are instrumental in mapping the electron density distribution across the this compound molecule, which is key to identifying its reactive centers. The 1,2,4-thiadiazole (B1232254) ring is inherently electron-deficient. This is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the five-membered ring. mdpi.com This electron deficiency leads to a significant polarization of the carbon-chlorine (C-Cl) bond at the 5-position of the ring.

The result is a highly electrophilic carbon atom at the C5 position, making it the most reactive site for nucleophilic substitution reactions. isres.org Computational models, such as those derived from DFT, can predict this charge distribution, thereby guiding synthetic strategies. The introduction of various substituents can further modulate the electron density and reactivity of the thiadiazole ring. sapub.org Natural Bond Orbital (NBO) analysis, another computational method, can be employed to study intramolecular bonding and the delocalization of electrons, further clarifying these reactive properties. sapub.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge-Transfer Interactions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For thiadiazole derivatives, the HOMO-LUMO gap can explain their chemical and biological activity. sapub.org DFT calculations are frequently used to determine these energy levels and the corresponding gap. nih.gov

These calculations also shed light on intramolecular charge-transfer (ICT) interactions, where electron density moves from an electron-donor part of a molecule to an electron-acceptor part upon excitation. sapub.orgresearchgate.net In derivatives of this compound, the thiadiazole ring often acts as the electron-accepting moiety. These ICT processes are crucial for the molecule's stabilization and are linked to its potential biological activities. sapub.org

| Parameter | Significance | Reference |

| Electron Density | Determines reactive sites; the C5 position is highly electrophilic due to the electron-withdrawing nitrogens. | mdpi.comisres.org |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a small gap indicates higher reactivity and polarizability. | sapub.orgnih.gov |

| Intramolecular Charge Transfer (ICT) | Electron density transfer between donor and acceptor parts of a molecule; contributes to molecular stability and biological activity. | sapub.orgresearchgate.net |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

Studies on various thiadiazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies of 1,3,4-thiadiazole (B1197879) derivatives with the Cyclooxygenase-2 (COX-2) enzyme have shown that substitutions on the thiadiazole ring significantly influence binding affinity. derpharmachemica.com A different study involving a 1,2,4-thiadiazole derivative targeting the mTOR kinase found that the orientation of the molecule within the binding site was critical for forming key hydrogen bond interactions, which in turn determined its affinity for the enzyme. rsc.org

In the context of antiviral research, derivatives of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine were docked against the main protease of the COVID-19 virus (PDB ID: 6LU7), yielding binding energies that suggest a potential inhibitory role. nih.gov Similarly, other research has explored the interaction of 1,3,4-thiadiazole compounds with targets like ADP-sugar pyrophosphatase and human Casein kinase-2 (CK2), identifying specific hydrogen bonds and reporting favorable docking scores and binding energies. researchgate.netnih.gov

| Target Protein | Ligand Type | Key Findings | Binding Energy / Score | Reference |

| COVID-19 Protease (6LU7) | N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Potential inhibitory candidates for COVID-19. | -5.4 to -8.1 kcal/mol | nih.gov |

| mTOR Kinase | 1,2,4-thiadiazole derivative | Specific orientation prevented a key H-bond interaction, reducing affinity. | Not specified | rsc.org |

| COX-2 Enzyme | 5-alkyl/aryl 2-amino 1,3,4-thiadiazole derivatives | Phenyl substitutions showed higher dock scores than aliphatic ones; -OH groups improved affinity over -Cl or -NO2 groups. | Not specified | derpharmachemica.com |

| ADP-sugar pyrophosphatase (NUDT5) | 5-({(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | High binding and coordination, forming four hydrogen bonds. | Docking Score: -8.9 kcal/mol | researchgate.net |

| Casein kinase-2 (CK2) | Benzimidazole-thiadiazole derivatives | Compound 4c showed the lowest binding energy, indicating strong interaction. | -8.61 kcal/mol | nih.gov |

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are invaluable for deriving these relationships, allowing for the rational design of more potent and selective molecules.

For thiadiazole derivatives, computational SAR studies have yielded significant insights. For example, in the development of COX-2 inhibitors, docking studies revealed that substituting the 1,3,4-thiadiazole ring with a phenyl group led to better binding affinity than aliphatic substitutions. derpharmachemica.com Furthermore, adding a hydroxyl (-OH) group to the phenyl ring enhanced binding, whereas chloro (-Cl) or nitro (-NO2) groups diminished it. derpharmachemica.com

In anticancer research, SAR studies on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed that the nature of linkers and substituents on attached piperazine (B1678402) rings critically affected cytotoxicity against MCF-7 and HepG2 cancer cell lines. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, a more formal computational approach, have also been developed. For a series of 1,2,4-thiadiazole-1,2,4-triazole analogues, a QSAR model was built to correlate structural features with inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Predictive Modeling for Potential Biological Activities

Predictive modeling, particularly QSAR, provides a mathematical framework to forecast the biological activity of novel compounds before their synthesis. This approach saves significant time and resources in the drug discovery process.

For thiadiazole derivatives, QSAR models have been successfully developed to predict various biological activities. In one study, a QSAR model was established for a series of 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- isres.orgderpharmachemica.com thiadiazole-2-yl]-azetidin-2-one derivatives to predict their antibacterial activity. chalcogen.ro The model used a combination of quantum chemical, topological, and physicochemical descriptors to create a statistically significant correlation between the chemical structure and the observed activity. chalcogen.ro

Another notable example is the development of a QSAR model for 1,2,4-thiadiazole-1,2,4-triazole analogues targeting the EGFR kinase. nih.gov This model used HOMO energy and molecular weight as the primary descriptors. The high correlation coefficients (R² = 0.971, Adjusted R² = 0.951) indicated a robust and predictive model. nih.gov This model was subsequently used to predict the inhibitory concentration (IC50) values for a new set of proposed compounds, demonstrating the practical application of predictive modeling in generating novel drug candidates. nih.gov

| Model Type | Predicted Activity | Key Descriptors | Statistical Significance | Reference |

| QSAR | Antibacterial | Quantum chemical, topological, chemical parameters | Significant correlations found | chalcogen.ro |

| QSAR | Anti-EGFR Kinase | Highest Occupied Molecular Orbital (HOMO), Molecular Weight | R² = 0.971; Adjusted R² = 0.951 | nih.gov |

Thermochemical and Thermophysical Property Correlations in Structurally Related Analogues

Understanding the thermochemical and thermophysical properties of this compound and its analogues is essential for predicting their stability and behavior under various conditions. Experimental and computational studies on structurally related thiadiazoles help establish correlations between their structure and energetic properties.

For example, a thermochemical study on 2-amino-1,3,4-thiadiazole (B1665364) and its methylated and ethylated analogues was performed to create correlations between their structural features and thermodynamic stability. bohrium.com Such studies are crucial for predicting these properties in other, yet-to-be-synthesized, related compounds. isres.org Research on the decomposition of related compounds, such as 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, provides further insight into the stability of the thiadiazole ring system under thermal and photochemical stress. researchgate.net Basic physical properties for this compound have been documented, providing a baseline for such comparative studies. chemicalbook.com

| Property | Value | Conditions | Reference |

| Melting Point | -8 to -7 °C | chemicalbook.com | |

| Boiling Point | 122.0 to 122.5 °C | 758 Torr | chemicalbook.com |

| Density | 1.559 ± 0.06 g/cm³ | 20 °C, 760 Torr | chemicalbook.com |

| Flash Point | 70.0 ± 22.6 °C | chemicalbook.com |

Advanced Research Applications of 5 Chloro 1,2,4 Thiadiazole Scaffold

Utility as a Versatile Building Block in Pharmaceutical Research and Drug Discovery

The 1,2,4-thiadiazole (B1232254) ring is a notable pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. nih.gov The 5-chloro-1,2,4-thiadiazole variant serves as a crucial starting material for creating new molecular entities with potential biological activity. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, enabling the attachment of various side chains to the thiadiazole core. isres.org

Research into 1,2,4-thiadiazole derivatives has revealed a broad spectrum of pharmacological activities, including:

Anticancer Activity: Derivatives have been synthesized and evaluated for their potential to inhibit the growth of various cancer cell lines, such as breast, lung, and prostate cancer. nih.gov

Antimicrobial Activity: The thiadiazole scaffold is a component of various compounds with demonstrated antibacterial and antifungal properties. wisdomlib.org

Antiviral Activity: Certain thiadiazole derivatives have shown promise as antiviral agents, with activity against viruses like HIV and herpes simplex virus. nih.govbohrium.com

Anticonvulsant and Anti-inflammatory Effects: The structural features of the 1,2,4-thiadiazole ring have been associated with potential anticonvulsant and anti-inflammatory activities. nih.govwisdomlib.org

The versatility of the this compound as a building block is highlighted by its use in the synthesis of compounds with diverse biological targets. For instance, derivatives have been explored as inhibitors of enzymes such as cyclooxygenase and aromatase. nih.gov

| Derivative Class | Biological Activity | Therapeutic Potential |

|---|---|---|

| 1,2,4-Thiadiazole-1,2,4-triazole hybrids | Anticancer | Breast, Lung, Prostate Cancer nih.gov |

| Substituted 1,3,4-Thiadiazoles | Antifungal | Candidiasis nih.gov |

| 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | Antiviral | HIV, Herpes Simplex Virus nih.gov |

| Benzothiazolyl-thiadiazole diamines | Anticonvulsant | Seizure Disorders nih.gov |

Applications in Agricultural Chemistry and Agrochemical Development

The thiadiazole ring is also a key component in the development of new agrochemicals, with applications in crop protection and yield enhancement.

Thiadiazole derivatives have been extensively studied for their potential to control plant diseases. Research has demonstrated their efficacy against a variety of phytopathogenic fungi and viruses.

Fungicidal Activity: Certain 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole (B1197879) derivatives have shown significant fungicidal activity against pathogens such as Corynespora cassiicola and Pseudoperonospora cubensis. nih.govingentaconnect.com For example, some novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety exhibited good control efficacy against these fungi. nih.gov

Antiviral Activity: Derivatives of 1,3,4-thiadiazole have been found to possess antiviral properties against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.comarkat-usa.org In some cases, the efficacy of these synthetic compounds has been shown to be superior to existing commercial antiviral agents. mdpi.com

A modern approach in crop protection involves the use of plant activators, which stimulate the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). Thiadiazole derivatives have emerged as promising candidates in this area. These compounds can induce resistance to a broad spectrum of pathogens without having direct antimicrobial activity themselves. rhhz.netacs.org For instance, derivatives of benzo-1,2,3-thiadiazole-7-carboxylate have been shown to be potent plant activators, in some cases more effective than the commercial standard, S-methyl benzo nih.govnih.govmdpi.comthiadiazole-7-carbothioate (BTH). acs.org

| Application | Derivative Type | Target Pathogen/Mechanism | Example Finding |

|---|---|---|---|

| Fungicide | 1,2,3-Thiadiazole derivatives | Corynespora cassiicola, Pseudoperonospora cubensis | Control efficacy of 52%-79% against Pseudomonas syringae pv. Lachrymans nih.gov |

| Antiviral | 1,3,4-Thiadiazole derivatives | Tobacco Mosaic Virus (TMV) | EC50 value of 203.5 µg/mL, better than ningnanmycin (B12329754) (261.4 µg/mL) mdpi.com |

| Plant Activator | Benzo-1,2,3-thiadiazole-7-carboxylate derivatives | Induction of Systemic Acquired Resistance (SAR) | More potent than the commercial activator BTH against certain pathogens acs.org |

Role in Materials Science (e.g., Dyes, Pigments, Conductive Polymers)

The unique electronic and photophysical properties of the thiadiazole ring make it a valuable component in the field of materials science.

Dyes and Pigments: Thiadiazole derivatives, particularly those containing an azo group, have been synthesized and investigated as dyes. rsc.orgresearchgate.net These compounds can exhibit a range of colors and are of interest for dyeing textiles such as nylon fabrics. researchgate.net The thermal and optical properties of these dyes can be tuned by modifying the substituents on the thiadiazole ring. rsc.org

Conductive Polymers: The electron-accepting nature of the thiadiazole unit makes it a useful component in the synthesis of conductive polymers. osti.gov When incorporated into polymer chains, such as those based on polythiophene, the thiadiazole moiety can influence the electrochemical properties of the material, including its oxidation and reduction potentials. This can lead to polymers that can be transformed into either n-type or p-type conductors. osti.gov

Function as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms in the 1,2,4-thiadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows this compound and its derivatives to act as ligands in the formation of metal complexes. The coordination chemistry of thiadiazoles is an area of active research, with potential applications in catalysis and materials science. The ability of the thiadiazole ring to coordinate with metal ions can also influence the biological activity of the resulting complexes.

Biological Activity Research and Medicinal Chemistry of 5 Chloro 1,2,4 Thiadiazole Derivatives

Anticancer Activity Research of 5-Chloro-1,2,4-thiadiazole Derivatives

Derivatives of this compound have demonstrated notable potential as anticancer agents. Their activity has been explored through various studies, including assessments of their toxicity to cancer cells, investigations into their mechanisms of action, and identification of their molecular targets.

Cytotoxicity Studies against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, A-549, PC3, SKNMC)

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a p-tolyl sulfonamide moiety were synthesized and tested for their in vitro cytotoxicity. One compound, in particular, exhibited significant growth inhibitory effects against breast cancer (MCF-7), hepatoma (HepG2), and lung cancer (A-549) cell lines, with IC50 values of 17.76 µM, 4.78 µM, and 4.40 µM, respectively. ekb.eg However, this same compound was found to be inactive against prostate cancer (PC3) cells. ekb.eg

Another study focused on pyrazoline-based 1,3,4-thiadiazoles, which showed significant anticancer activity against human liver cancer (HepG-2) and human breast cancer (MCF-7) cell lines. nih.gov Furthermore, certain cinnamic acid derivatives bearing a 1,3,4-thiadiazole ring have displayed potent activity against MCF-7 and A549 cell lines, with IC50 values as low as 0.28 and 0.52 μg/mL, respectively. nih.gov Research into a series of 1,3,4-thiadiazole derivatives also revealed anticancer activity against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines. nih.gov

| Derivative Type | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 1,3,4-thiadiazole with p-tolyl sulfonamide | MCF-7 (Breast) | 17.76 µM | ekb.eg |

| 1,3,4-thiadiazole with p-tolyl sulfonamide | HepG2 (Liver) | 4.78 µM | ekb.eg |

| 1,3,4-thiadiazole with p-tolyl sulfonamide | A-549 (Lung) | 4.40 µM | ekb.eg |

| 1,3,4-thiadiazole with p-tolyl sulfonamide | PC3 (Prostate) | Inactive | ekb.eg |

| Pyrazoline-based 1,3,4-thiadiazole | HepG-2 (Liver) | Significant Activity | nih.gov |

| Pyrazoline-based 1,3,4-thiadiazole | MCF-7 (Breast) | Significant Activity | nih.gov |

| Cinnamic acid with 1,3,4-thiadiazole | MCF-7 (Breast) | 0.28 µg/mL | nih.gov |

| Cinnamic acid with 1,3,4-thiadiazole | A-549 (Lung) | 0.52 µg/mL | nih.gov |

| 1,3,4-thiadiazole derivative | PC3 (Prostate) | Active | nih.gov |

| 1,3,4-thiadiazole derivative | SKNMC (Neuroblastoma) | Active | nih.gov |

Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation. bepls.com For example, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in glioma cells. nih.govturkjps.org

One study found that specific derivatives induced G1/S phase arrest in C6 glioma cells. nih.gov Another derivative was reported to arrest breast cancer cells at the G2/M phase. semanticscholar.org This cell cycle arrest is a crucial mechanism for inhibiting tumor growth. Further investigations have confirmed that some of these compounds can significantly increase early apoptosis in cancer cells. semanticscholar.org

Investigations into Molecular Target Inhibition (e.g., mTOR Kinase)

The mammalian target of rapamycin (B549165) (mTOR) is a kinase that plays a crucial role in cell growth and proliferation, and its dysregulation is common in cancer. rsc.org The mTOR pathway is a key target for anticancer drug development. Research has explored the potential of 1,2,4-thiadiazole (B1232254) derivatives as mTOR inhibitors.

Studies have shown that the orientation of the amino group on the 1,2,4-thiadiazole ring is critical for its interaction with the mTOR kinase. A different orientation can prevent the necessary hydrogen bond interactions, leading to a reduced affinity for the enzyme. rsc.org The introduction of a 1,2,4-thiadiazole moiety in certain molecular scaffolds has been shown to decrease mTOR affinity. rsc.org This highlights the importance of structural considerations in the design of potent and selective mTOR inhibitors based on the this compound framework.

Antimicrobial and Antifungal Activity Research

In addition to their anticancer properties, derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. proquest.com

Efficacy against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Several studies have demonstrated the antibacterial potential of this compound derivatives. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and screened for their in vitro activity against Escherichia coli and Staphylococcus aureus, among other bacteria, and showed moderate to effective inhibition. proquest.com

In another study, newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity. Compounds with a 3-chloro-4-fluorophenyl amino group at the 2nd position of the thiadiazole ring were found to have a minimum inhibitory concentration (MIC) of 25 µg/mL against both S. aureus and E. coli. soeagra.com Other derivatives also exhibited promising antibacterial activity against S. aureus. soeagra.com

| Derivative Type | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazole | Escherichia coli | Moderate to Effective Inhibition | proquest.com |

| 2,5-disubstituted-1,3,4-thiadiazole | Staphylococcus aureus | Moderate to Effective Inhibition | proquest.com |

| 1,3,4-thiadiazole with 3-chloro-4-fluorophenyl amino group | Staphylococcus aureus | 25 µg/mL | soeagra.com |

| 1,3,4-thiadiazole with 3-chloro-4-fluorophenyl amino group | Escherichia coli | 25 µg/mL | soeagra.com |

Efficacy against Fungal Strains (e.g., Aspergillus niger, Candida albicans)

The antifungal activity of this compound derivatives has also been a significant area of research. A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives demonstrated inhibitory activity against Candida albicans. proquest.com

Research on other 1,3,4-thiadiazole derivatives revealed that compounds with a 3-chloro-4-fluorophenyl amino group at the 2nd position of the thiadiazole ring exhibited an MIC of 25 µg/mL against Aspergillus niger. soeagra.comsemanticscholar.org Furthermore, a 1,2,4-triazole (B32235) derivative with a chloro group at the para position of the phenyl ring showed an MIC of 25 µg/mL against A. niger. semanticscholar.org Another study highlighted that a 1,3,4-thiadiazole derivative with a 2,4-dichlorophenyl group was the most active compound against C. albicans ATCC 10231, with an MIC value of 5 µg/mL. nih.gov

| Derivative Type | Fungal Strain | Activity/MIC | Source |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazole | Candida albicans | Moderate to Effective Inhibition | proquest.com |

| 1,3,4-thiadiazole with 3-chloro-4-fluorophenyl amino group | Aspergillus niger | 25 µg/mL | soeagra.comsemanticscholar.org |

| 1,2,4-triazole with p-chloro phenyl group | Aspergillus niger | 25 µg/mL | semanticscholar.org |

| 1,3,4-thiadiazole with 2,4-dichlorophenyl group | Candida albicans ATCC 10231 | 5 µg/mL | nih.gov |

Proposed Mechanisms of Action: Inhibition of Microbial Cell Wall Synthesis

While the broader class of thiadiazole derivatives has been noted for its antimicrobial properties, the specific mechanism of action for this compound derivatives is a subject of ongoing investigation. One of the proposed mechanisms for the antibacterial action of certain heterocyclic compounds is the inhibition of microbial cell wall synthesis. The integrity of the bacterial cell wall is crucial for survival, making its biosynthetic pathway an attractive target for antimicrobial agents. Research into novel 1,2,4-triazole thioether derivatives that incorporate a 1,3,4-thiadiazole skeleton suggests that these compounds may interfere with the formation of the dividing cell wall in bacteria. Molecular docking simulations have indicated potential interactions with FtsZ, a key protein in bacterial cell division and cell wall formation researchgate.net. Although this research does not directly focus on this compound, it provides a plausible avenue for the antimicrobial effects observed in related thiadiazole compounds.

Anti-inflammatory Activity Investigationsorientjchem.orgijpsdronline.com

Derivatives of the thiadiazole nucleus have been a focal point in the search for new anti-inflammatory agents. wisdomlib.org A number of studies have synthesized and evaluated various this compound derivatives for their potential to mitigate inflammation.

One study reported the synthesis of a new series of thiadiazole-linked pyrazole (B372694) benzenesulfonamide (B165840) derivatives, specifically (E)-4-(5-chloro-3-methyl-4-(((5-substituted-phenyl-1, 3,4-thiadiazol-2-yl)methylene)amino)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (6a-o). orientjchem.org These compounds were screened for their in-vivo anti-inflammatory activity. Notably, compounds with a chloro substitution on the aryl group demonstrated significant anti-inflammatory effects. For instance, the compound with a 2-chloro substitution (6b) exhibited a high level of in-vivo anti-inflammatory activity (72.33± 3.83% inhibition). orientjchem.org

Another research effort focused on the synthesis of novel thiadiazole derivatives and evaluated their anti-inflammatory and analgesic activities. ijpsdronline.com Among the synthesized compounds, certain derivatives showed prominent and consistent anti-inflammatory activity in a carrageenan-induced rat paw edema test. ijpsdronline.com These findings underscore the potential of the thiadiazole scaffold in the development of new anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of Selected Thiadiazole Derivatives

| Compound | Substitution | In-vivo Anti-inflammatory Activity (% inhibition) | Reference |

|---|---|---|---|

| 6b | 2-chloro | 72.33 ± 3.83 | orientjchem.org |

| 6m | Not specified in abstract | 71.17% | orientjchem.org |

Anticonvulsant Activity Studiesfrontiersin.orgnih.gov

The structural features of thiadiazole derivatives have made them attractive candidates for the development of novel anticonvulsant agents. wisdomlib.org Research has shown that compounds containing chloro groups often display potent anticonvulsant activity. frontiersin.org

Several studies have investigated the anticonvulsant potential of various thiadiazole derivatives. For instance, a series of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their ability to protect mice against convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). nih.gov One compound in this series, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was identified as the most active in both tests. nih.gov

Another study highlighted a compound, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, which provided 100% protection in the MES test at a dose of 30 mg/kg with no observed toxicity. frontiersin.org Furthermore, the compound {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed significant inhibition in both subcutaneous pentylenetetrazole (scPTZ) and MES tests, reinforcing the efficacy of chloro-substituted compounds. frontiersin.org The mechanism of action for the anticonvulsant activity of 1,3,4-thiadiazoles is thought to involve the prevention of neuron firing in the brain through the GABAa pathway. frontiersin.org

Table 2: Anticonvulsant Activity of Selected Thiadiazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES & PTZ | Most active in series | nih.gov |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg | frontiersin.org |

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | scPTZ & MES | 85.44% inhibition | frontiersin.org |

Antioxidant Activity Researchresearchgate.netresearchgate.netsaudijournals.com

The search for novel antioxidants has led researchers to explore the potential of 1,3,4-thiadiazole derivatives. A study focused on the design and synthesis of a novel series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols (3a-m) to evaluate their antioxidant activities. researchgate.net The results indicated that three of the synthesized compounds (3b, 3d, and 3h) exhibited very high antioxidant activities, suggesting their potential as lead compounds for the development of new antioxidant agents. researchgate.net

Another research effort synthesized a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives and tested their antioxidant activity using the DPPH method. researchgate.netsaudijournals.com Among the tested compounds, TZD 5 and TZD 3 showed promising antioxidant activity, with IC50 values of 27.50µM and 28.00µM, respectively, which were comparable to the standard ascorbic acid (IC50 value of 29.2µM). researchgate.netsaudijournals.com

Research on Interference with Biological Processes in Plants and Microorganisms

Thiadiazole derivatives have been investigated for their potential applications in agriculture, including their effects on biological processes in plants and microorganisms. researchgate.net Some derivatives have been found to possess herbicidal properties. researchgate.net Additionally, research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has demonstrated their potential as antiviral agents against the tobacco mosaic virus (TMV), which infects a wide range of plants. researchgate.netnih.gov This indicates an interference with the viral replication process within the plant cells. The biological activities of 1,3,4-thiadiazole derivatives are thought to be related to the presence of the =N-C-S- moiety and the aromaticity of the ring, which contributes to their stability and low toxicity. mdpi.com

Exploration of Other Pharmacological Activities (e.g., Antiviral, Antiparasitic, Antipyretic)researchgate.netnih.govnih.gov

Beyond the aforementioned activities, the this compound scaffold and its related derivatives have been explored for a variety of other pharmacological applications.

Antiviral Activity: A study involving the synthesis of ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed that two of the compounds possessed anti-tobacco mosaic virus (TMV) activity. researchgate.netnih.gov

Antiparasitic Activity: Thiadiazole derivatives have shown promise as antiparasitic agents. Specifically, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have demonstrated significant antileishmanial activity with low toxicity. nih.gov These compounds have been shown to directly decrease parasite viability and indirectly boost the immune system's ability to kill the parasites. nih.gov Furthermore, a 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative exhibited excellent inhibitory activity against an enzyme present in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Antipyretic Activity: While direct studies on the antipyretic activity of this compound are not extensively detailed in the provided context, the broader class of 1,2,4-triazole derivatives, which are structurally related, have been evaluated for their antipyretic effects. mdpi.com This suggests a potential avenue for future research into the antipyretic properties of thiadiazole derivatives.

Future Research Directions and Emerging Avenues for 5 Chloro 1,2,4 Thiadiazole

Rational Design and Synthesis of Next-Generation Analogs

Future research will heavily focus on the rational design and synthesis of new analogs of 5-chloro-1,2,4-thiadiazole to enhance therapeutic efficacy. The 5-position of the 1,2,4-thiadiazole (B1232254) ring is the most reactive site for nucleophilic substitution reactions, making this compound an important intermediate for further structural diversification. isres.org This reactivity allows for the introduction of various nitrogen, sulfur, and oxygen-based nucleophiles to generate extensive libraries of novel compounds. isres.org

The core strategy involves modifying the substituents on the thiadiazole ring to optimize biological activity based on structure-activity relationships (SAR). For instance, replacing one five-membered ring system with a 1,3,4-thiadiazole (B1197879) while keeping a key pharmacophore moiety has been shown to be a successful design strategy. nih.gov Similarly, novel 1,2,4-thiadiazole derivatives have been synthesized as potent neuroprotectors, with their design guided by understanding the influence of their structure on physicochemical properties that determine bioavailability. rsc.orgnih.gov The synthesis of these next-generation analogs often involves multi-step processes, starting with foundational reactions like the oxidative cyclization of thiosemicarbazones or the reaction of N-chloroamidines with isothiocyanates. bsphs.orgresearchgate.net By systematically altering functional groups and studying their impact on activity, researchers aim to develop analogs with improved potency and selectivity.

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

To accelerate the discovery of new drug candidates, future efforts will integrate advanced synthetic methodologies with high-throughput screening (HTS). Modern techniques such as continuous flow synthesis can be applied to produce large libraries of 1,2,4-thiadiazole derivatives efficiently. rsc.org This high-throughput synthesis approach, coupled with automated purification, allows for the rapid generation of diverse compound collections for biological evaluation.

Once these libraries are synthesized, HTS can be employed to rapidly screen tens of thousands of compounds for activity against specific biological targets. nih.gov This combination of rapid synthesis and screening allows for the swift identification of "hit" compounds. For example, a large-scale, cell-based HTS was successfully used to identify specific antagonists for the human pregnane X receptor from a library of over 130,000 compounds. nih.gov Applying a similar workflow to this compound derivatives would enable the efficient exploration of their therapeutic potential across a wide range of diseases, significantly shortening the timeline for identifying promising lead molecules for further development.

Exploration of Underexplored Biological Targets and Therapeutic Areas

While 1,2,4-thiadiazole derivatives have been extensively studied for anticancer, antibacterial, and anticonvulsant properties, significant opportunities lie in exploring novel biological targets and therapeutic areas. isres.orgnih.gov The structural similarity of the 1,2,4-thiadiazole ring to the pyrimidine (B1678525) moiety suggests its potential to interact with a wide array of biological systems. isres.org

Emerging research points to several promising, yet underexplored, applications:

Neurodegenerative Diseases: Certain 1,2,4-thiadiazole derivatives have shown potential in the treatment of Alzheimer's disease. isres.orgnih.gov Future work could focus on designing analogs that can effectively cross the blood-brain barrier and modulate targets involved in neurodegeneration.

Metabolic Disorders: The thiadiazole scaffold has been investigated for its role in treating obesity through the antagonism of the cannabinoid receptor 1 (CB1). mdpi.com Further exploration could lead to the development of novel treatments for obesity and related metabolic conditions.

Angiogenesis Inhibition: Thiadiazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy for preventing the formation of new blood vessels that supply tumors. nih.govrsc.org This indicates a potential for developing targeted anti-angiogenic therapies.

Diuretics: Some 2- and 5-thioate derivatives of the related 1,3,4-thiadiazole ring have demonstrated significant diuretic activity, suggesting a potential application for 1,2,4-thiadiazole analogs in managing conditions like hypertension and edema. mdpi.com

By expanding the scope of biological screening, researchers can uncover new therapeutic applications for this versatile heterocyclic scaffold.

Development of Structure-Based Drug Design Strategies for Enhanced Efficacy and Selectivity

The development of highly effective and selective drugs requires a deep understanding of the molecular interactions between a compound and its biological target. Structure-based drug design, which utilizes computational tools like molecular docking and quantitative structure-activity relationship (QSAR) analysis, is a powerful strategy for optimizing lead compounds. neliti.com

Future research on this compound will increasingly rely on these in silico methods to guide the design of new analogs. Molecular docking studies can predict how a molecule binds to the active site of a target protein, providing insights into the key interactions that drive its biological activity. nih.gov This information allows medicinal chemists to make targeted modifications to the molecule's structure to improve its binding affinity and selectivity. For example, docking studies have been used to understand how novel thiadiazole derivatives bind to and inhibit enzymes like CDK1, a target in cancer therapy. rsc.org

By combining computational modeling with synthetic chemistry and biological testing, researchers can create a feedback loop that accelerates the optimization process. This rational, structure-based approach will be crucial for developing next-generation this compound derivatives with precisely tailored pharmacological profiles, leading to safer and more effective medicines. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-chloro-1,2,4-thiadiazole derivatives under varying reaction conditions?

- Methodology : Reaction conditions (e.g., acidic vs. basic media) significantly influence product yield and purity. For example, 5-chlorobenzo[c][1,2,5]thiadiazole is synthesized by reacting 4-chloro-o-phenylenediamine with thionyl chloride in either sulfuric acid (acidic) or pyridine (basic). Systematic optimization involves adjusting stoichiometry, temperature, and solvent polarity. Acidic conditions favor faster cyclization, while basic media reduce side reactions .

Q. What advanced characterization techniques are recommended for confirming the structure of this compound derivatives?

- Methodology : Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to assign substituent positions and confirm regioselectivity .

- X-ray diffraction for unambiguous structural determination, as demonstrated for 3,5-diiodo-1,2,4-thiadiazole derivatives .

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .

Q. What methodologies are employed in assessing the biological activity of this compound compounds?

- Methodology : Standardized assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Anticancer screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines, with mechanistic studies (e.g., kinase inhibition for Src-targeted derivatives) .

- Antioxidant evaluation : DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How do unexpected byproducts form during cross-coupling reactions involving this compound, and how can they be mitigated?

- Methodology : Side reactions, such as methoxy substitution at the 5-position during Suzuki-Miyaura coupling, arise from residual methanol in the solvent. To minimize this:

- Use anhydrous solvents and inert atmospheres.

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .

Q. How can continuous flow chemistry be applied to synthesize functionalized this compound building blocks?

- Methodology : Flow systems enable precise control over reaction parameters (residence time, temperature) and scalability. For example, bromo-substituted derivatives can be synthesized in flow reactors, allowing sequential functionalization via metal-catalyzed amination or cross-coupling .

Q. What computational approaches are used to predict the electronic properties of this compound derivatives?

- Methodology :

- Ab initio calculations (e.g., DFT) to model molecular geometry and electron distribution, as shown for 5-chloro-1,2,4-triazole analogs .

- Frontier molecular orbital (FMO) analysis to predict reactivity in cross-coupling reactions .

Q. How can researchers address contradictions in spectroscopic data when analyzing substituted this compound compounds?

- Methodology :

- Compare experimental NMR shifts with computational predictions (e.g., gauge-independent atomic orbital (GIAO) method) .

- Validate ambiguous signals via 2D NMR techniques (e.g., HSQC, HMBC) .

Q. What strategies are effective for introducing diverse substituents into the this compound core to enhance material properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。